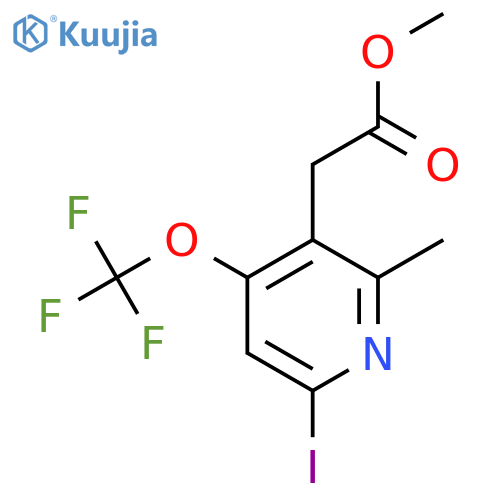

Cas no 1804775-55-0 (Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)

1804775-55-0 structure

商品名:Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate

CAS番号:1804775-55-0

MF:C10H9F3INO3

メガワット:375.083045721054

CID:4835106

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C10H9F3INO3/c1-5-6(3-9(16)17-2)7(4-8(14)15-5)18-10(11,12)13/h4H,3H2,1-2H3

- InChIKey: LZDVEXUVRSYECY-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(C(C)=N1)CC(=O)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 301

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 2.9

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092014-1g |

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate |

1804775-55-0 | 97% | 1g |

$1,579.40 | 2022-04-01 |

Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

1804775-55-0 (Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量